molecular formula C18H34ClN2NaO3 B14550209 Sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride CAS No. 61702-60-1

Sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride

Cat. No.: B14550209
CAS No.: 61702-60-1
M. Wt: 384.9 g/mol
InChI Key: MWONSQLDHQPFLF-UHFFFAOYSA-M
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Description

Sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride is a complex organic compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride typically involves the reaction of 2-undecyl-4,5-dihydroimidazole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then converted to the final product by the addition of sodium acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the imidazolium ring, such as ketones, alcohols, and substituted imidazolium salts .

Scientific Research Applications

Sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride involves its interaction with various molecular targets. The imidazolium ring can interact with proteins and enzymes, altering their structure and function. The compound can also disrupt cell membranes, leading to antimicrobial effects. The hydroxyl and acetate groups contribute to its solubility and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride is unique due to its long alkyl chain, which imparts hydrophobic properties, and its combination of hydroxyl and acetate groups, which enhance its solubility and reactivity. These features make it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Properties

CAS No.

61702-60-1

Molecular Formula

C18H34ClN2NaO3

Molecular Weight

384.9 g/mol

IUPAC Name

sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride

InChI

InChI=1S/C18H34N2O3.ClH.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;;/h21H,2-16H2,1H3;1H;/q;;+1/p-1

InChI Key

MWONSQLDHQPFLF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+].[Cl-]

Origin of Product

United States

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